2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O3/c8-4-1-5-9-2-3(7(13)14)6(12)11(5)10-4/h1-2,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYGSUMETDEAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN2C1=NC=C(C2=O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by bromination and hydroxylation reactions. The reaction conditions often include the use of organic solvents such as pyridine and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Substitution Reactions at Position 2 (Bromine)
The bromine atom at position 2 serves as a key site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:
Research Findings :
-
Bromine’s electron-withdrawing nature enhances electrophilicity at position 2, facilitating cross-coupling reactions under mild conditions.
-
Microwave-assisted protocols reduce reaction times for Suzuki couplings (e.g., 1–2 hours at 80°C) .
Functionalization of the Hydroxyl Group (Position 7)
The hydroxyl group undergoes alkylation, acylation, and oxidation:
| Reaction Type | Reagents/Conditions | Product | Notes | References |
|---|---|---|---|---|
| Alkylation | Alkyl halides (R-X), K₂CO₃, DMF | 7-Alkoxy derivatives | Ether formation with primary/secondary alkyl halides. | |
| Acylation | Acetyl chloride, pyridine | 7-Acetoxy derivatives | Protects hydroxyl group during synthesis. | |
| Oxidation | KMnO₄, H₂SO₄, H₂O | 7-Keto derivatives | Limited by steric hindrance; yields vary. |
Key Observations :
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Chlorination using POCl₃ in pyridine converts the hydroxyl group to a chloro substituent, enhancing electrophilicity for downstream reactions .
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Steric effects from the pyrazolo[1,5-a]pyrimidine core may reduce acylation efficiency.
Carboxylic Acid Reactivity (Position 6)
The carboxylic acid group participates in condensation and derivatization:
| Reaction Type | Reagents/Conditions | Product | Notes | References |
|---|---|---|---|---|
| Esterification | MeOH/H₂SO₄ or DCC/DMAP | Methyl ester derivatives | Improves solubility for biological assays. | |
| Amide Formation | Amines, EDCI/HOBt | 6-Amide derivatives | Critical for prodrug development. | |
| Decarboxylation | Cu powder, quinoline, 200°C | 6-H derivatives | Rare; requires harsh conditions. |
Mechanistic Insights :
-
Esterification under acidic conditions (H₂SO₄/MeOH) achieves >80% conversion.
-
Amidation with EDCI/HOBt preserves the heterocyclic core’s integrity.
Ring Functionalization and Post-Modifications
The pyrazolo[1,5-a]pyrimidine core allows regioselective modifications:
Notable Advances :
Scientific Research Applications
Pharmacological Research
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests that it may exhibit:
- Antitumor Activity : Preliminary studies indicate that this compound could inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in oncology.
- Antiviral Properties : There is emerging evidence that compounds in this class may interfere with viral replication mechanisms, thus warranting exploration in virology.
Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor. Specific studies have focused on:
- Kinase Inhibition : Research indicates that it may inhibit specific kinases involved in signal transduction pathways, which are crucial for cancer progression.
- Phosphodiesterase Inhibition : This property could lead to applications in treating conditions like asthma or erectile dysfunction by modulating cyclic nucleotide levels.
Molecular Biology Applications
In molecular biology, this compound can be utilized to:
- Study Cell Signaling Pathways : By acting as a modulator of specific pathways, researchers can better understand cellular responses to various stimuli.
- Investigate Drug Resistance Mechanisms : Understanding how this compound interacts with cellular targets can provide insights into overcoming drug resistance in cancer therapies.
Summary of Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of a specific kinase involved in tumor growth. |
| Study C | Antiviral Properties | Showed effectiveness against viral replication in preliminary assays. |
Mechanism of Action
The mechanism of action of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
6-Bromo-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS: 300717-72-0)
- Molecular Formula : C₇H₄BrN₃O₂
- Molecular Weight : 242.03 g/mol
- Key Differences : Bromine at position 6 and carboxylic acid at position 2.
- This isomer has been explored in synthetic routes for antitumor agents .
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CID: 83669781)
- Molecular Formula : C₈H₆BrN₃O₂
- Molecular Weight : 264.06 g/mol
- Key Differences : Bromine at position 3 and a methyl group at position 2.
- The bromine at position 3 may sterically hinder interactions with enzymatic active sites compared to position 2 .
Ester Derivatives and Halogenated Analogs
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1138513-35-5)
- Molecular Formula : C₉H₇BrClN₃O₂
- Molecular Weight : 304.53 g/mol
- Key Differences : Ethyl ester at position 6, bromine at position 3, and chlorine at position 5.
- Properties : The ester group enhances solubility in organic solvents, making it a versatile intermediate for coupling reactions. The dual halogenation (Br/Cl) introduces electronic effects that can direct regioselective functionalization .
Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 331428-53-6)
- Molecular Formula : C₁₆H₁₄BrN₃O₂
- Molecular Weight : 364.21 g/mol
- Key Differences : Aromatic bromophenyl group at position 2 and methyl at position 6.
- Properties : The bulky bromophenyl substituent may enhance binding to aromatic pockets in proteins, as seen in kinase inhibitors. The methyl group at position 7 could stabilize the pyrimidine ring conformation .
Functional Group Modifications
4-(4-Chlorobenzyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (Lead compound from Patent Literature)
- Key Differences : Oxo group at position 7 and chlorobenzyl substitution.
- Properties : Demonstrated potent aldose reductase inhibitory activity (IC₅₀ < 1 µM). The oxo group facilitates hydrogen bonding with enzyme active sites, while the chlorobenzyl moiety enhances lipophilicity .
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS: 10524-52)
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 191.18 g/mol
- Key Differences : Methyl groups at positions 2 and 7.
Comparative Data Table
Biological Activity
2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 258.04 g/mol
- CAS Number : 1225375-60-9
This compound exhibits various biological activities primarily through its interactions with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are crucial in cell signaling pathways. This inhibition can modulate various cellular processes, including proliferation and differentiation.
- Cell Signaling Modulation : It influences key pathways such as the MAPK/ERK pathway, impacting gene expression and cellular metabolism. This modulation is significant for therapeutic strategies targeting cancer and other diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has demonstrated activity against various cancer cell lines. For instance, it was evaluated against A549 human lung adenocarcinoma cells, showing a structure-dependent anticancer activity that reduced cell viability significantly compared to control compounds like cisplatin .
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| This compound | A549 | 64% |
| Control (Cisplatin) | A549 | 50% |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for developing treatments against resistant bacterial strains. It has been noted for its selective activity against multidrug-resistant Staphylococcus aureus strains .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Synthesis and Characterization : The compound's synthesis involves bromination and hydroxylation reactions of aminopyrazole derivatives. These synthetic routes have been optimized to enhance yield and purity for biological testing .
- Functional Applications : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can serve as selective protein inhibitors with potential applications in treating various diseases, including cancer and inflammatory conditions. The unique substituents on the pyrazolo-pyrimidine scaffold are crucial for its biological activity .
Case Studies
A notable study involved evaluating the structure-activity relationship (SAR) of various derivatives of pyrazolo[1,5-a]pyrimidines. The findings suggested that specific modifications could enhance anticancer efficacy while reducing toxicity towards non-cancerous cells. For instance, the introduction of halogenated phenyl groups significantly improved the anticancer properties without adversely affecting normal cell viability .
Q & A
Q. What synthetic routes are commonly employed to prepare 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves functionalization at position 7 (hydroxyl group) and position 2 (bromine) of the pyrazolo[1,5-a]pyrimidine core. A multi-step approach may include:
- Core formation : Condensation of aminopyrazoles with β-ketoesters or nitriles under acidic or basic conditions .
- Bromination : Electrophilic substitution using brominating agents (e.g., NBS or Br₂ in acetic acid) at position 2, guided by directing group effects .
- Hydroxylation : Selective oxidation or hydrolysis of pre-functionalized intermediates (e.g., methoxy to hydroxyl groups using BBr₃) .
Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature control (e.g., reflux vs. room temperature), and catalysts (e.g., Pd for cross-coupling steps). Monitor intermediates via TLC or LC-MS to minimize side products .
Q. How can spectroscopic techniques resolve ambiguities in characterizing this compound?
- NMR : Use H-H COSY and H-C HSQC to assign signals for the hydroxyl proton (broad singlet near δ 10-12 ppm) and bromine-induced deshielding effects on adjacent protons .
- IR : Confirm the carboxylic acid group via O-H stretching (~2500-3000 cm⁻¹) and C=O (~1700 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS can distinguish between isotopic patterns of bromine (Br/Br) and verify molecular weight .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : The carboxylic acid group confers solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water at neutral pH. Adjust pH >7 with NaOH for aqueous solutions .
- Stability : Protect from light (bromine sensitivity) and moisture (hydrolysis risk). Store at -20°C under inert gas (N₂/Ar) for long-term stability .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine at position 2 acts as a leaving group, enabling Pd-catalyzed cross-coupling with boronic acids. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl/heteroaryl couplings .
- Steric effects : Bulkier substituents on the boronic acid may require elevated temperatures (80-100°C) .
- Competing reactivity : Ensure the hydroxyl and carboxylic acid groups are protected (e.g., as tert-butyldimethylsilyl ethers or methyl esters) to prevent side reactions .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- SHELX refinement : Employ SHELXL for small-molecule X-ray refinement, particularly for resolving bromine’s anisotropic displacement parameters .
- Twinned crystals : Use SHELXD for structure solution if twinning is observed, and validate hydrogen-bonding networks (e.g., O-H···N interactions) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Q. Why do NMR chemical shifts vary across studies for similar derivatives?
- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift hydroxyl/carboxylic proton signals by 1-2 ppm .
- pH dependence : Protonation states (e.g., carboxylic acid vs. carboxylate) alter electronic environments. Standardize solvent and pH in reporting .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
